5-Bromo-3-trifluoroacetyl-1H-indazole
Description
Properties
IUPAC Name |
1-(5-bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(15-14-6)8(16)9(11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQZDQCSYSAACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223203 | |
| Record name | 1-(5-Bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-62-8 | |
| Record name | 1-(5-Bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-trifluoroacetyl-1H-indazole typically involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . One common method involves the use of copper(II) acetate as a catalyst, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species, followed by copper(II) acetate-catalyzed reaction to form the nitrogen-nitrogen bond in dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-trifluoroacetyl-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Cyclization Reactions: Forming new ring structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-3-trifluoroacetyl-1H-indazole is used in several research areas, primarily as a pharmaceutical intermediate in the production of other organic compounds. Its unique properties make it valuable in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential therapeutic agent or in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-trifluoroacetyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bromo-Indazole Derivatives
*Hypothetical data inferred from structural analogs.
Substituent Effects on Physical and Chemical Properties
Trifluoroacetyl (-COCF₃) vs. Trifluoromethyl (-CF₃): The trifluoroacetyl group introduces a polar carbonyl (C=O) moiety, increasing solubility in polar solvents compared to the nonpolar -CF₃ group. IR spectra would show a strong C=O stretch (~1780 cm⁻¹) alongside C-F stretches (~1200 cm⁻¹) . The -CF₃ group (as in 6-Bromo-3-(trifluoromethyl)-1H-indazole) contributes to higher thermal stability due to its electron-withdrawing nature but lacks the reactivity of the carbonyl group .
Halogen Substituents (Br, I):
- Bromine at position 5 (common in all compounds) enhances molecular weight and van der Waals interactions. Iodo substituents (e.g., 5-Bromo-3-iodo-6-methyl-1H-indazole) increase molecular weight further and may influence π-stacking interactions in crystal structures .
Alkyl groups (e.g., isopropyl in ) improve lipophilicity, enhancing membrane permeability .
Biological Activity
5-Bromo-3-trifluoroacetyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . The presence of the bromine and trifluoroacetyl groups contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromoindazole with trifluoroacetic anhydride under controlled conditions. This method allows for the introduction of the trifluoroacetyl group, which is crucial for enhancing the compound's biological activity.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicate that this compound exhibits notable cytotoxicity, with IC50 values ranging from 7.95 µM to 12.89 µM against HeLa cells, suggesting a promising therapeutic potential.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 7.95 | Moderate |
| A549 | 9.94 | Moderate |
These findings align with previous research indicating that indole derivatives can act as effective anticancer agents due to their ability to inhibit tubulin polymerization, a critical process in cell division.
The mechanism by which this compound exerts its effects appears to involve several pathways:
- Tubulin Inhibition : The compound has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for mitotic spindle formation during cell division.
- Apoptosis Induction : It may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Receptor Interaction : The trifluoroacetyl group enhances hydrogen bonding interactions with biological receptors, facilitating better binding and increased activity against target proteins.
Case Studies
In a study assessing various derivatives of indazole compounds, it was found that those with strong electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This correlation underscores the importance of structural modifications in optimizing biological activity.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-3-trifluoroacetyl-1H-indazole?
The synthesis typically involves cyclization of halogenated precursors under controlled conditions. For example, brominated aniline derivatives can react with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) in polar aprotic solvents like DMF, often catalyzed by palladium or copper salts to facilitate coupling or cyclization steps . Reaction optimization may include temperature gradients (e.g., 80–120°C) and inert atmospheres to prevent byproduct formation.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : To confirm substituent positions and purity. Aromatic protons in indazole rings typically resonate between δ 7.0–8.5 ppm, while trifluoroacetyl groups show distinct signals for CF3 (δ ~110–120 ppm in 19F NMR) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ for C9H5BrF3N2O).
- IR Spectroscopy : Peaks near 1700–1750 cm⁻¹ confirm the C=O stretch of the trifluoroacetyl group .
Q. What are the common purification challenges, and how are they addressed?
High-polarity byproducts (e.g., unreacted trifluoroacetyl agents) require column chromatography using silica gel with gradients of ethyl acetate/hexane. Recrystallization in ethanol or acetonitrile may improve purity, though care must be taken to avoid decomposition due to the thermal sensitivity of the trifluoroacetyl group .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the indazole ring?
- Directing Groups : The trifluoroacetyl group at position 3 acts as an electron-withdrawing group, directing electrophilic substitution to position 5 or 6.
- Catalytic Systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) at the bromine site requires careful ligand selection (e.g., XPhos) to avoid competing reactions at the trifluoroacetyl group .
Q. What strategies mitigate steric hindrance in reactions involving the trifluoroacetyl group?
- Solvent Choice : Low-viscosity solvents (e.g., THF) improve reagent diffusion.
- Microwave-Assisted Synthesis : Reduces reaction time and minimizes thermal degradation .
- Protection/Deprotection : Temporarily masking the trifluoroacetyl group with silyl ethers can prevent unwanted side reactions .
Q. How do computational methods aid in predicting reactivity or stability?
- DFT Calculations : Model transition states for cross-coupling reactions to identify energy barriers.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. DMSO) .
Data Analysis & Contradiction Resolution
Q. How should researchers resolve discrepancies in crystallographic data for this compound?
- Refinement Software : Use SHELXL for high-resolution data to model disorder in the trifluoroacetyl group .
- Cross-Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to identify lattice packing anomalies .
Q. What methodologies validate conflicting biological activity reports in indazole derivatives?
- Dose-Response Curves : Test compound efficacy across multiple cell lines to rule out assay-specific artifacts.
- Metabolic Stability Assays : Assess whether in vitro degradation (e.g., esterase cleavage of the trifluoroacetyl group) alters activity .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
